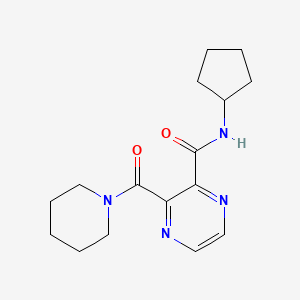
4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine is a synthetic compound that belongs to the class of thiazole derivatives. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. In cancer cells, it may induce apoptosis (programmed cell death) by activating certain signaling pathways. In fungi, it may disrupt the integrity of the cell membrane, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine have been studied in vitro and in vivo. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis. In animal studies, it has been shown to have anti-inflammatory and analgesic effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have potential applications in various fields, making it a versatile compound for research. However, one limitation is the lack of information on its toxicity and safety profile, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine. One direction is to further investigate its potential applications in medicine, particularly as an anticancer agent. Another direction is to explore its potential applications in agriculture, as a potential fungicide or insecticide. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Finally, research on the synthesis of new materials using this compound as a precursor may lead to the discovery of new materials with interesting properties.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine involves the reaction of 4-chloroaniline, 3,4-dichlorobenzaldehyde, and 2-amino-4-methylthiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is obtained as a yellow crystalline solid and can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, it has been studied as a potential fungicide, as it has been shown to have antifungal activity against various plant pathogens. In materials science, it has been investigated as a potential precursor for the synthesis of new materials with interesting properties.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2S/c1-9-15(10-2-4-11(17)5-3-10)21-16(22-9)20-12-6-7-13(18)14(19)8-12/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDECEXVPRJTPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5120034.png)
![1-acetyl-17-(3-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120035.png)
![(3R*,4R*)-1-[3-(4-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5120037.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5120045.png)
![2-{1-(2,2-dimethylpropyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5120048.png)


![3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5120073.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5120079.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5120084.png)
![N-cyclohexyl-3-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B5120110.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-3-(hydroxymethyl)pyridinium chloride](/img/structure/B5120119.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5120122.png)
![6-(4-methyl-3-cyclohexen-1-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5120131.png)